![molecular formula C19H12N4S B14218540 4-(6-Phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl)quinoline CAS No. 832151-33-4](/img/structure/B14218540.png)
4-(6-Phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(6-Phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl)quinoline is a heterocyclic compound that combines the structural features of quinoline, thiazole, and triazole. These heterocyclic systems are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl)quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of quinoline derivatives with thiazole and triazole precursors in the presence of a catalyst. The reaction conditions often include refluxing in a suitable solvent such as ethanol or acetonitrile, with the addition of a base like potassium carbonate to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and yield .
化学反応の分析
Types of Reactions
4-(6-Phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce partially or fully reduced derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
科学的研究の応用
4-(6-Phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl)quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
作用機序
The mechanism of action of 4-(6-Phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl)quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit topoisomerase enzymes, leading to DNA damage and cell death in cancer cells. The exact pathways and molecular targets depend on the specific biological activity being investigated .
類似化合物との比較
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring and exhibit antimicrobial and antiviral activities.
Triazole Derivatives: Compounds such as fluconazole and ravuconazole are known for their antifungal properties.
Quinoline Derivatives: Chloroquine and quinine are well-known antimalarial agents.
Uniqueness
4-(6-Phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl)quinoline is unique due to its hybrid structure, combining the pharmacophoric elements of quinoline, thiazole, and triazole. This unique structure allows it to interact with multiple biological targets, potentially leading to a broad spectrum of biological activities and therapeutic applications .
特性
CAS番号 |
832151-33-4 |
|---|---|
分子式 |
C19H12N4S |
分子量 |
328.4 g/mol |
IUPAC名 |
6-phenyl-2-quinolin-4-yl-[1,3]thiazolo[3,2-b][1,2,4]triazole |
InChI |
InChI=1S/C19H12N4S/c1-2-6-13(7-3-1)17-12-24-19-21-18(22-23(17)19)15-10-11-20-16-9-5-4-8-14(15)16/h1-12H |
InChIキー |
AKUBHSWXLBQQCU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CSC3=NC(=NN23)C4=CC=NC5=CC=CC=C45 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


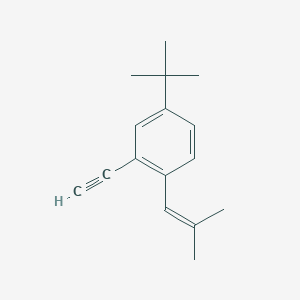

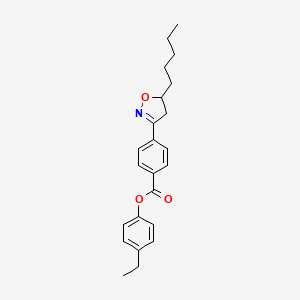
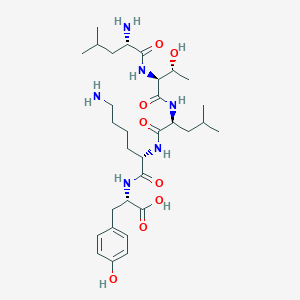
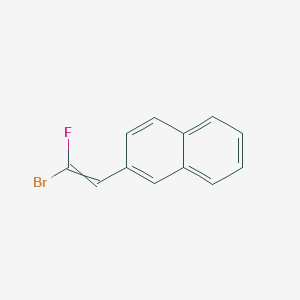
![2-(2-{2-[(3-Ethyloxetan-3-yl)methoxy]ethoxy}ethoxy)ethan-1-ol](/img/structure/B14218514.png)


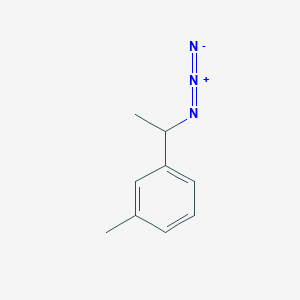

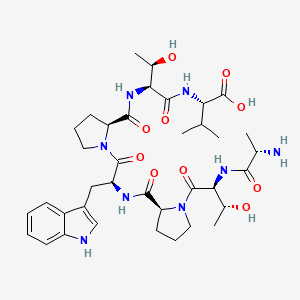
![5-[2-(4-Phenylbutylamino)ethylamino]pentan-1-ol](/img/structure/B14218538.png)
![Trimethylsilyl 2,5-bis[(trimethylsilyl)oxy]benzene-1-sulfonate](/img/structure/B14218547.png)
![4,4'-[2,7-Bis(phenylethynyl)-9H-fluorene-9,9-diyl]dibenzoyl chloride](/img/structure/B14218554.png)
